molecular formula C11H18N2O2 B8545324 4-(4-Methyl-3-oxo-piperazin-1-yl)-cyclohexan-1-one

4-(4-Methyl-3-oxo-piperazin-1-yl)-cyclohexan-1-one

Cat. No. B8545324
M. Wt: 210.27 g/mol
InChI Key: VSEIKNLNWMQWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07998949B2

Procedure details

0.55 ml dimethylsulphoxide in 2 ml dichloromethane are added dropwise to 0.46 ml oxalyl chloride in 10 ml dichloromethane within two minutes at −60° C. After 5 minutes 1.0 g (trans)-1-hydroxy-4-(4-methyl-3-oxo-piperazin-1-yl)-cyclohexane in 8 ml dichloromethane are added within 5 min. After 20 minutes 3.3 ml triethylamine are added and the mixture is stirred for 70 minutes at ambient temperature. 15 ml of water are added and the mixture is extracted with dichloromethane. After evaporation of the solvent the residue contains the product.
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[OH:11][C@H:12]1[CH2:17][CH2:16][C@H:15]([N:18]2[CH2:23][CH2:22][N:21]([CH3:24])[C:20](=[O:25])[CH2:19]2)[CH2:14][CH2:13]1.C(N(CC)CC)C>ClCCl.O>[CH3:24][N:21]1[CH2:22][CH2:23][N:18]([CH:15]2[CH2:14][CH2:13][C:12](=[O:11])[CH2:17][CH2:16]2)[CH2:19][C:20]1=[O:25]

Inputs

Step One
Name
Quantity
0.55 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0.46 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
O[C@@H]1CC[C@H](CC1)N1CC(N(CC1)C)=O
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 70 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the residue

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
Smiles
CN1C(CN(CC1)C1CCC(CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.